molecular formula C13H9BrN2O4 B1409164 Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate CAS No. 1800345-13-4

Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate

Cat. No. B1409164
M. Wt: 337.12 g/mol
InChI Key: RTGYGUKKUVKIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate” is a chemical compound with the molecular formula C13H9BrN2O4 . It has a molecular weight of 337.13 . The compound is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate” consists of a benzoate group attached to a nitropyridine ring via a methyl bridge . The presence of the nitro group and the bromo group on the pyridine and benzoate rings respectively could potentially influence the chemical properties and reactivity of the molecule .


Physical And Chemical Properties Analysis

“Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate” is predicted to have a boiling point of 421.2±45.0 °C and a density of 1.576±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be -2.44±0.25 .

Scientific Research Applications

Chemical Structure Analysis

Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric form exhibit complex molecular interactions. In one form, molecules are linked into sheets through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds. The isomeric form shows a polarized molecular-electronic structure, with molecules connected into chains of edge-fused rings by N-H...O and C-H...O hydrogen bonds, showcasing the structural versatility and potential for diverse chemical applications of compounds related to Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate (Portilla et al., 2007).

Synthesis and Reactivity

The study on heterocyclic compounds of nitrogen, including derivatives related to Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate, indicates the potential for creating complex heterocyclic structures, offering insights into the synthetic versatility and reactivity of such compounds, which can be pivotal in the development of new materials and pharmaceuticals (Takahashi & Yoneda, 1958).

Photodynamic Therapy Application

The synthesis and characterization of new zinc phthalocyanine derivatives containing benzenesulfonamide groups, related to Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate, demonstrate promising photophysical and photochemical properties for photodynamic therapy, a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticoccidial Agents

The synthesis and evaluation of 5-nitronicotinamide and its analogues, which share structural similarities with Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate, have shown significant anticoccidial activity against Eimeria tenella. This highlights the potential of such compounds in the development of treatments for coccidiosis, a parasitic disease affecting poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

properties

IUPAC Name

methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O4/c1-20-13(17)9-4-2-8(3-5-9)12-11(16(18)19)6-10(14)7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGYGUKKUVKIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.